molecular formula C12H12N4 B8368636 4-(2,3-dihydro-1H-indol-5-yl)pyrimidin-2-amine

4-(2,3-dihydro-1H-indol-5-yl)pyrimidin-2-amine

Cat. No. B8368636
M. Wt: 212.25 g/mol
InChI Key: ZYERAIZXBILXTG-UHFFFAOYSA-N
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Patent
US08211919B2

Procedure details

To a solution of 4-(1-acetyl-2,3-dihydro-1H-indol-5-yl)pyrimidin-2-amine (1.27 g) in ethanol (60 mL) and 1,4-dioxane (40 mL) was added sodium hydroxide (pellet) (2.8 g) and the mixture was refluxed for 6 hours. The resultant solution was cooled to ambient temperature and neutralized by addition of 1N hydrochloric acid. The mixture was evaporated in vacuo and the residue was extracted with chloroform. The organic layer was washed with brine, dried over magnesium sulfate and evaporated in vacuo to afford crude 4-(2,3-dihydro-1H-indol-5-yl)pyrimidin-2-amine (1.03 g) as a powder.
Name
4-(1-acetyl-2,3-dihydro-1H-indol-5-yl)pyrimidin-2-amine
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:4]1[C:12]2[C:7](=[CH:8][C:9]([C:13]3[CH:18]=[CH:17][N:16]=[C:15]([NH2:19])[N:14]=3)=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=O)C.[OH-].[Na+].Cl>C(O)C.O1CCOCC1>[NH:4]1[C:12]2[C:7](=[CH:8][C:9]([C:13]3[CH:18]=[CH:17][N:16]=[C:15]([NH2:19])[N:14]=3)=[CH:10][CH:11]=2)[CH2:6][CH2:5]1 |f:1.2|

Inputs

Step One
Name
4-(1-acetyl-2,3-dihydro-1H-indol-5-yl)pyrimidin-2-amine
Quantity
1.27 g
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC(=CC=C12)C1=NC(=NC=C1)N
Name
Quantity
2.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1CCC2=CC(=CC=C12)C1=NC(=NC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.